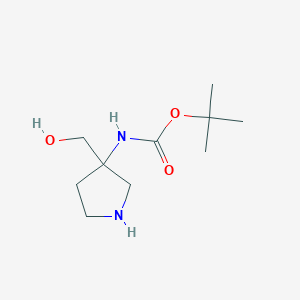![molecular formula C13H18F3N3 B1310654 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine CAS No. 27144-85-0](/img/structure/B1310654.png)
2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine is an organic compound with the molecular formula C13H18F3N3. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The trifluoromethyl group attached to the phenyl ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through radical trifluoromethylation of carbon-centered radical intermediates.
Attachment of the Ethanamine Moiety: The final step involves the attachment of the ethanamine moiety to the piperazine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar synthetic routes as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl ring, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, amines, and alcohols
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl groups
Reduction: Reduced derivatives with hydrogenated functional groups
Substitution: Substituted products with different functional groups attached to the piperazine or phenyl ring
Scientific Research Applications
2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various organic compounds and heterocycles.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of pharmaceuticals targeting neurological and psychiatric disorders.
Industry: Utilized in the production of agrochemicals, materials, and other industrial products due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine involves its interaction with specific molecular targets and pathways. The compound has been shown to bind to various receptors, including serotonin receptors (5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C), where it acts as an agonist or antagonist depending on the receptor subtype . This interaction modulates the release and reuptake of neurotransmitters such as serotonin, leading to its effects on mood, cognition, and behavior.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylphenylpiperazine (TFMPP): A related compound with similar structural features and pharmacological properties.
Meta-chlorophenylpiperazine (mCPP): Another piperazine derivative with similar receptor binding profiles but different pharmacokinetic properties.
Benzylpiperazine (BZP): Often used in combination with TFMPP, BZP has stimulant effects and a different mechanism of action.
Uniqueness
2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound for research and industrial applications, particularly in the development of pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3/c14-13(15,16)11-2-1-3-12(10-11)19-8-6-18(5-4-17)7-9-19/h1-3,10H,4-9,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJUKXZGPAOCSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN)C2=CC=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458829 |
Source


|
| Record name | 2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27144-85-0 |
Source


|
| Record name | 4-[3-(Trifluoromethyl)phenyl]-1-piperazineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27144-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1310575.png)
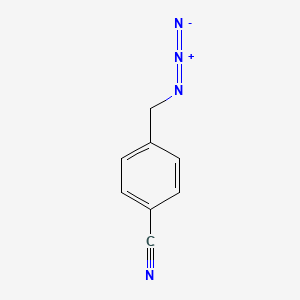
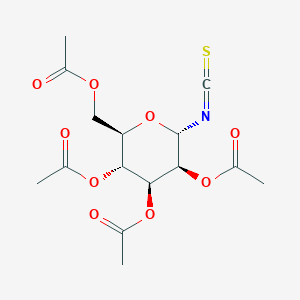
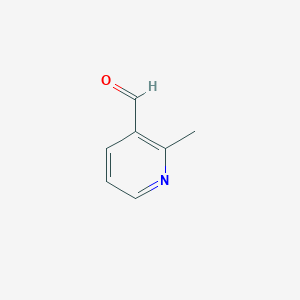
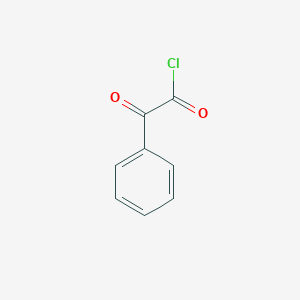

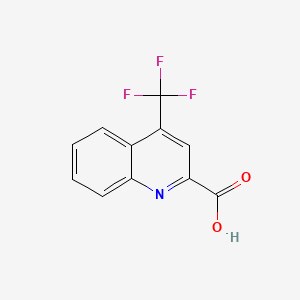
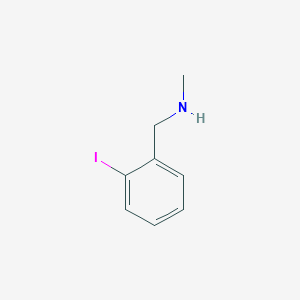
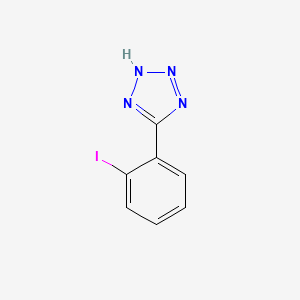
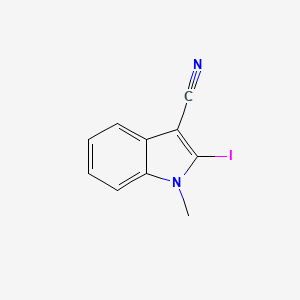


![4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane](/img/structure/B1310602.png)
